N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. The compound features a benzylpiperidine moiety, which is often associated with various pharmacological activities. Its molecular formula is and it has garnered interest in scientific research due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other conditions.
N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is classified as an organic heterocyclic compound due to the presence of both piperidine and imidazole rings in its structure. It falls under the category of sulfonamides, which are known for their antibacterial properties but also exhibit a range of other biological activities.
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One notable method includes the use of N-(imidazol[1,2-a]pyridin-3-yl)sulfonamide as a precursor, which undergoes a one-pot synthesis using zinc chloride as a catalyst. This method is favored for its simplicity and cost-effectiveness, yielding high purity products under optimized conditions .
The synthesis process may involve:
The molecular structure of N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide features several key components:
The InChI representation of the compound is as follows:
This structural formula indicates the connectivity of atoms within the molecule .
Key molecular data includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the structure of this compound .
N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can participate in various chemical reactions due to its functional groups. Common reactions include:
The exact nature of these reactions depends on the substituents present on the benzylpiperidine moiety and the conditions applied during synthesis or application.
The primary mechanism of action for N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves inhibition of specific enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.
Pharmacokinetic studies are necessary to fully understand its absorption, distribution, metabolism, and excretion profiles. Initial studies suggest potential efficacy similar to other compounds undergoing clinical trials for neurological conditions .
Key physical properties include:
Property | Value |
---|---|
Molecular Formula | C17H24N4O2S |
Molecular Weight | 348.46 g/mol |
Appearance | White crystalline solid (assumed) |
Chemical properties include:
Property | Value |
---|---|
Solubility | Not specified |
Stability | Stable under standard conditions |
Analytical methods such as High Performance Liquid Chromatography (HPLC) may be used to assess purity and stability over time .
N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has potential applications in various scientific fields:
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide employs a convergent strategy that integrates piperidine and imidazole sulfonamide precursors. The core scaffold assembly begins with N-alkylation of 4-piperidinecarboxamide using benzyl chloride derivatives under potassium carbonate (K₂CO₃) and potassium iodide (KI) catalysis, yielding N-benzylpiperidin-4-carboxamide intermediates (67–81% yield). Subsequent reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) generates the critical (1-benzylpiperidin-4-yl)methanamine scaffold (74–82% yield), which serves as the nucleophilic partner for sulfonamide coupling [4] [5].
Parallel synthesis of the sulfonyl electrophile involves chlorosulfonation of 1-methyl-1H-imidazole followed by purification via recrystallization. Alternative routes employ pre-formed 1-methyl-1H-imidazole-4-sulfonyl chloride or commercially available sulfonyl chlorides. The convergent coupling of these fragments leverages nucleophilic substitution (Sₙ2) at sulfur, forming the target hybrid scaffold [5] [7].
Table 1: Key Synthetic Intermediates and Yields
Intermediate | Synthetic Step | Reagents/Conditions | Yield Range |
---|---|---|---|
N-Benzylpiperidin-4-carboxamide | Benzylation of 4-piperidinecarboxamide | K₂CO₃, KI, DMF, 80°C | 67–81% |
(1-Benzylpiperidin-4-yl)methanamine | Carboxamide reduction | LiAlH₄, anhydrous THF, 0°C→RT | 74–82% |
1-Methyl-1H-imidazole-4-sulfonyl chloride | Chlorosulfonation of imidazole | ClSO₃H, DCM, −10°C | 60–75%* |
*Yields estimated from analogous syntheses in [4] [7].
Sulfonamide bond formation proceeds via reaction of (1-benzylpiperidin-4-yl)methanamine with 1-methyl-1H-imidazole-4-sulfonyl chloride. Optimization studies demonstrate that non-polar solvents (e.g., dichloromethane, DCM) with tertiary amine bases (e.g., triethylamine, Et₃N) suppress di-sulfonylation byproducts. Stoichiometric control (1:1.1 amine:sulfonyl chloride ratio) at 0°C→RT achieves 70–85% crude yields, while excess sulfonyl chloride (>1.5 eq) leads to impurity accumulation requiring silica gel chromatography [4] [7].
Activated esters offer an alternative pathway: imidazole-4-carboxylic acid derivatives are converted to acyl imidazoles using carbonyl diimidazole (CDI) or in situ activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Subsequent nucleophilic attack by the piperidinyl amine forms sulfonamide analogues, though yields for sulfonamides (35–80%) trail direct sulfonylation due to competing hydrolysis [4] [5].
Table 2: Sulfonamide Coupling Strategies and Efficiency
Method | Conditions | Advantages | Yield Range |
---|---|---|---|
Direct sulfonylation | DCM, Et₃N, 0°C→RT, 12h | Fewer steps, high atom economy | 70–85% |
CDI-mediated coupling | THF, CDI, RT, then amine, 24h | Mild conditions, handles sensitive groups | 35–65% |
PyBOP activation | DMF, PyBOP, Et₃N, 0°C→RT, 18h | High conversion for sterically hindered acids | 50–80% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1